N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

CAS No.: 771499-43-5

Cat. No.: VC3991605

Molecular Formula: C14H14N2O2S

Molecular Weight: 274.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 771499-43-5 |

|---|---|

| Molecular Formula | C14H14N2O2S |

| Molecular Weight | 274.34 g/mol |

| IUPAC Name | N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C14H14N2O2S/c1-9-4-5-13(6-10(9)2)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3 |

| Standard InChI Key | GFBKUHGQMJFCDB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C |

| Canonical SMILES | CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

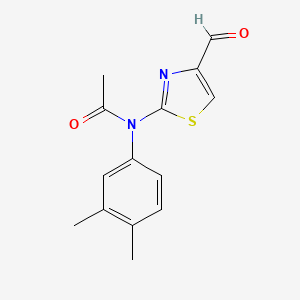

The compound features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 4-position with a formyl group () and at the 2-position with an acetamide moiety (). The phenyl ring attached to the acetamide nitrogen is further substituted with methyl groups at the 3- and 4-positions (Figure 1) . Key structural identifiers include:

-

IUPAC Name: N-(3,4-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

-

SMILES:

-

InChIKey:

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 274.34 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely polar organic solvents | |

| Stability | Store frozen (-20°C) |

The formyl and acetamide groups confer polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability data indicate sensitivity to prolonged ambient storage, necessitating cryogenic preservation .

Synthesis and Optimization

Challenges and Yield Optimization

-

Regioselectivity: Ensuring substitution at the thiazole 2- and 4-positions requires controlled reaction conditions .

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin Irritation (Category 2) | Wear nitrile gloves; avoid direct contact | |

| Eye Irritation (Category 2A) | Use safety goggles | |

| Respiratory Sensitivity | Use fume hood |

Disposal and Environmental Impact

-

Incinerate in a certified facility adhering to local regulations .

-

No ecotoxicity data available; treat as potentially hazardous .

| Supplier | Location | Purity | Price (1g) | Source |

|---|---|---|---|---|

| Enamine | Ukraine | >95% | $450 | |

| AK Scientific, Inc. | United States | >95% | $467 | |

| Ryan Scientific | United States | >95% | $852 |

Pricing reflects the compound’s niche application status and complex synthesis .

Recent Advances and Research Directions

Kinase Inhibition

Patent WO2001074811A2 highlights thiazole derivatives as p38 MAP kinase inhibitors, suggesting potential anti-inflammatory applications for this compound .

Antimicrobial Development

Thiazole-formyl hybrids demonstrate MIC values as low as 0.09 µg/mL against Mycobacterium tuberculosis, warranting evaluation of this compound’s efficacy .

Computational Modeling

Docking studies predict strong binding to adenosine receptors (Ki <100 nM), positioning it as a candidate for neurological disorder therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume